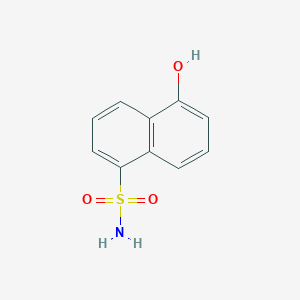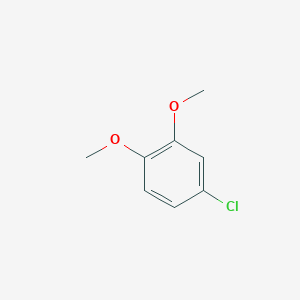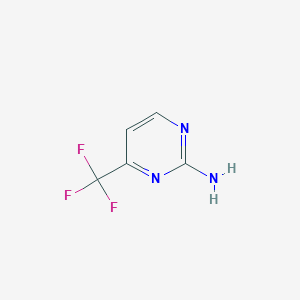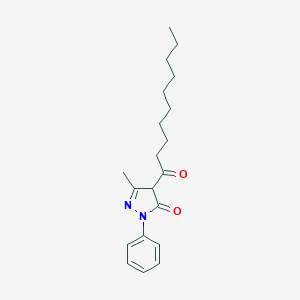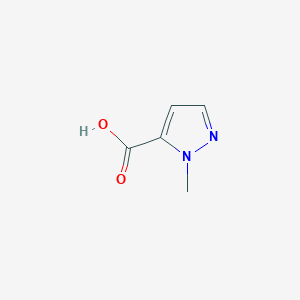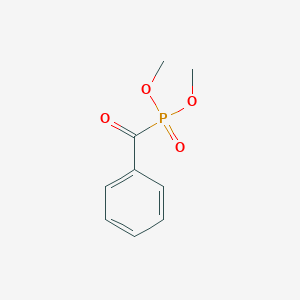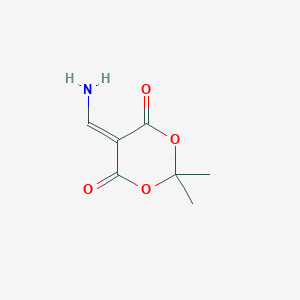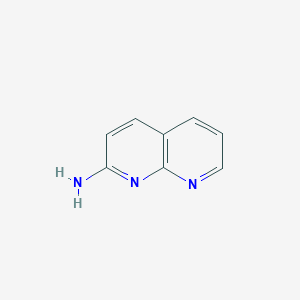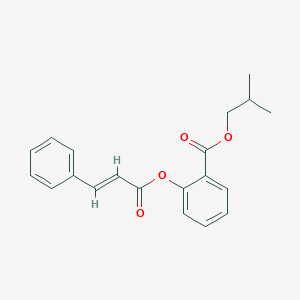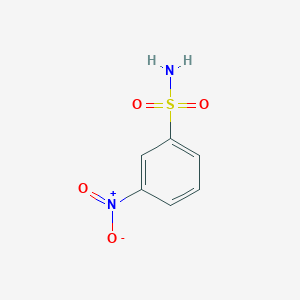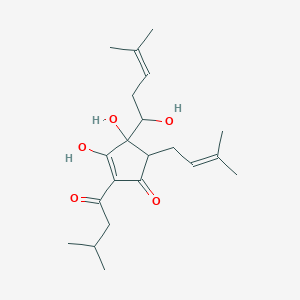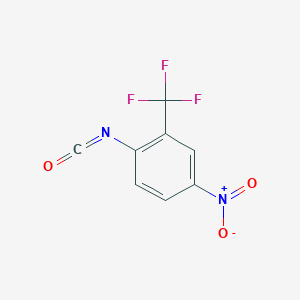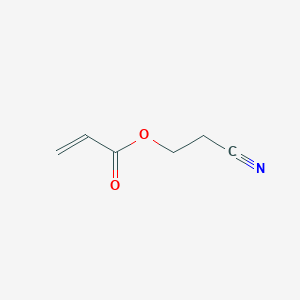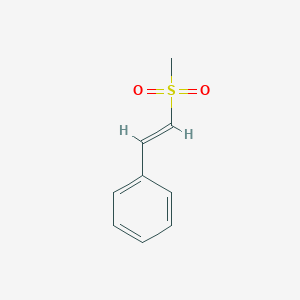
Sulfone, methyl styryl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfone, methyl styryl is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of sulfone, methyl styryl involves the covalent modification of the active site of target enzymes. This modification occurs through the formation of a covalent bond between the sulfone group of the compound and a nucleophilic residue on the enzyme. This covalent bond forms a stable complex that prevents the enzyme from functioning properly, leading to its inhibition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of sulfone, methyl styryl are primarily related to its ability to inhibit enzymes. This inhibition can have a wide range of effects, depending on the specific enzyme being targeted. For example, inhibition of proteases can lead to a reduction in inflammation, while inhibition of metalloproteases can lead to a reduction in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of sulfone, methyl styryl for lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various biological processes without affecting other enzymes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of sulfone, methyl styryl. One area of research is the development of more selective inhibitors that can target specific enzymes with greater precision. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of cancer and infectious diseases. Additionally, the use of sulfone, methyl styryl in combination with other compounds may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
Sulfone, methyl styryl can be synthesized through a multi-step process that involves the reaction of several chemical compounds. One common method involves the reaction of a substituted benzaldehyde with a substituted acetophenone in the presence of a base such as potassium hydroxide. This reaction produces a chalcone intermediate, which is then treated with a sulfone reagent to form the final product.
Applications De Recherche Scientifique
Sulfone, methyl styryl has been used extensively in scientific research due to its ability to inhibit certain enzymes. One of the primary applications of this compound is in the study of proteases, which are enzymes that break down proteins. Sulfone, methyl styryl has been shown to inhibit several types of proteases, including serine proteases, cysteine proteases, and metalloproteases. This inhibition can be used to study the role of these enzymes in various biological processes, including inflammation, cancer, and infectious diseases.
Propriétés
Numéro CAS |
15436-11-0 |
|---|---|
Nom du produit |
Sulfone, methyl styryl |
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
[(E)-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H10O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |
Clé InChI |
RJQJJDKSNFBCFC-BQYQJAHWSA-N |
SMILES isomérique |
CS(=O)(=O)/C=C/C1=CC=CC=C1 |
SMILES |
CS(=O)(=O)C=CC1=CC=CC=C1 |
SMILES canonique |
CS(=O)(=O)C=CC1=CC=CC=C1 |
Autres numéros CAS |
15436-11-0 5342-84-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



